molecular formula C10H9N3O2 B1343020 (1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid CAS No. 64142-86-5

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid

Cat. No.: B1343020
CAS No.: 64142-86-5
M. Wt: 203.2 g/mol
InChI Key: BNQMCNZJCKXADW-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid is a high-value chemical scaffold and a potent, cell-active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Research indicates it functions as a competitive inhibitor that binds to the active site of PTP1B, a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling, making it a critical pharmacological tool for investigating the molecular mechanisms of type 2 diabetes and obesity. Its structure, featuring the 1,2,4-triazole core, is a privileged motif in medicinal chemistry, often associated with diverse biological activities. Consequently, this compound serves as a versatile building block for the synthesis of more complex molecules and as a reference standard in the development of novel therapeutics for metabolic disorders. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQMCNZJCKXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Benzoyl-3-thiosemicarbazide to 5-Phenyl-1H-1,2,4-triazole-3-thione

  • Starting from 1-benzoyl-3-thiosemicarbazide, cyclization is achieved using aqueous sodium hydroxide or ammonia, trimethylamine, or hydrazine.
  • This step yields 5-phenyl-1H-1,2,4-triazole-3-thione with a reported yield of approximately 75%.

Alkylation to Form Ethyl [(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

  • The triazole-3-thione intermediate is refluxed with sodium in absolute ethanol, followed by reaction with ethyl bromoacetate.
  • This alkylation introduces the acetic acid ester moiety via a sulfanyl linkage at the 3-position.
  • The product is isolated by recrystallization with a yield of about 68%.

Conversion to 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

  • The ester is treated with hydrazine hydrate under reflux in methanol to convert the ester group into a hydrazide.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • This hydrazide intermediate is crucial for further functionalization and Schiff base formation.

Hydrolysis to (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic Acid

  • Hydrolysis of the ester or hydrazide intermediates under alkaline conditions (e.g., sodium hydroxide in aqueous solution) at moderate temperatures (around 40°C) for several hours leads to the free acetic acid derivative.
  • Acidification of the reaction mixture precipitates the product, which is isolated by filtration and drying.
  • Yields can be high, for example, 96.7% yield was reported for a related triazole acetic acid prepared by alkaline hydrolysis.

Continuous-Flow Synthesis for Enhanced Efficiency

  • Recent advances include a metal-free, continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for phenyl-substituted analogs.
  • This method allows for one-pot construction of the triazole ring and acetic acid functionality with improved atom economy, selectivity, and safety.
  • Compared to batch processes, continuous-flow synthesis achieves higher yields and better control over reactive intermediates.

Comparative Data Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 1-Benzoyl-3-thiosemicarbazide NaOH or NH3, reflux 5-Phenyl-1H-1,2,4-triazole-3-thione ~75 Cyclization step
2 5-Phenyl-1H-1,2,4-triazole-3-thione Na in EtOH, then ethyl bromoacetate, reflux Ethyl [(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate 68 Alkylation to introduce ester group
3 Ethyl ester intermediate Hydrazine hydrate, reflux in methanol 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Not specified Conversion to hydrazide
4 Ester or hydrazide NaOH aqueous, 40°C, 5 h; acidify to pH 2 This compound Up to 96.7 Hydrolysis to free acid
5 Suitable precursors (for continuous flow) Metal-free flow reactor, one-pot synthesis 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid (analogous) Higher than batch Sustainable, scalable method

Research Findings and Notes

  • The classical batch synthesis routes rely on multi-step reactions involving cyclization, alkylation, and hydrolysis, with moderate to high yields.
  • The sulfanyl linkage in intermediates is a common feature in the preparation of 1,2,4-triazole acetic acid derivatives, facilitating further functionalization.
  • Continuous-flow synthesis represents a significant advancement, offering safer handling of energetic intermediates, reduced reaction times, and improved yields.
  • Analytical techniques such as IR spectroscopy (noting characteristic C=O and NH bands), 1H NMR (singlets corresponding to hydrazide NH and triazole protons), and TLC monitoring are essential for confirming reaction progress and product purity.
  • The synthetic methods are adaptable to various substituted triazoles, enabling the preparation of diverse derivatives for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity and function . This compound can inhibit the activity of certain enzymes, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid” can be compared to analogs based on substituent variations, linkage types, and bioactivity profiles. Below is a systematic analysis:

Structural Analogs with Sulfur Linkages

Compounds featuring a sulfanyl (-S-) bridge instead of a direct acetic acid linkage exhibit distinct physicochemical properties:

  • Example 1: (5-Phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetic acid (CAS: Not specified) Key Difference: The sulfanyl group introduces a thioether linkage, altering electronic distribution and hydrogen-bonding capacity.
  • Example 2 : 2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
    • Substituent : Thiophene-methyl group at the 5-position.
    • Impact : Increased lipophilicity (logP) due to the aromatic thiophene, which may improve CNS penetration .
Compound Name Molecular Formula Substituents Key Feature Reference
This compound C₁₀H₉N₃O₂ Phenyl (1-), acetic acid (3-) Carboxylic acid functionality
(5-Phenyl-4H-triazol-3-ylsulfanyl)-acetic acid C₁₀H₉N₃O₂S Phenyl (5-), thioacetic acid Thioether linkage
2-((5-Bromo-4-ethyl-triazol-3-yl)thio)acetic acid C₆H₈BrN₃O₂S Bromo (5-), ethyl (4-) Electrophilic bromine substituent

Positional Isomers and Substitution Patterns

Variations in triazole ring substitution significantly influence reactivity and target interactions:

  • Example 1 : 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1368811-52-2)
    • Key Difference : Acetic acid group attached to the 1-position of the triazole.
    • Impact : Altered hydrogen-bonding networks and steric hindrance compared to the 3-substituted analog .
  • Example 2: (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid Substituent: Amino group at the 5-position. Impact: Enhanced solubility in aqueous media due to the polar amino group .

Complex Heterocyclic Derivatives

Incorporation of fused aromatic systems or electron-rich substituents modulates bioactivity:

  • Example 1 : {[5-(1,3-Benzodioxol-5-yl)-4-phenyl-triazol-3-yl]sulfanyl}acetic acid (CAS: 80987-62-8)
    • Substituent : Benzodioxolyl group at the 5-position.
    • Impact : The electron-donating benzodioxole enhances π-π stacking interactions with biological targets .
  • Example 2: 2-{[4-Amino-5-(5-methyl-benzofuran-2-yl)-triazol-3-yl]sulfanyl}acetic acid (CAS: 1304271-30-4) Substituent: Benzofuran-methyl group. Impact: Extended conjugation improves UV absorption properties, useful in photodynamic therapy .

Alkyl and Halo-Substituted Analogs

  • Example : 2-((5-Bromo-4-ethyl-4H-triazol-3-yl)thio)acetic acid
    • Substituents : Bromine (5-), ethyl (4-).
    • Impact : Bromine acts as a leaving group in nucleophilic reactions, enabling further functionalization .

Biological Activity

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.197 g/mol
  • CAS Number : 64142-86-5

Synthesis

The synthesis of this compound involves the reaction of phenyl hydrazine with appropriate acetic acid derivatives under suitable conditions. Various methods have been explored to enhance yield and purity, including refluxing in different solvents such as ethanol and acetic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of NF-kB Pathway : The compound has been identified as a potent inhibitor of the NF-kB signaling pathway, which is crucial in regulating immune response and cell survival in cancer cells .
  • Cytotoxicity against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate effective concentrations required to inhibit cell growth significantly.
Cell LineIC50 (µM)Reference
MCF-715
A54920

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism includes disrupting bacterial cell wall synthesis.
BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species. Its efficacy is attributed to the inhibition of ergosterol biosynthesis.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after 48 hours of exposure.

Case Study 2: Antimicrobial Spectrum

In a comprehensive evaluation of antimicrobial activity, this compound was tested against a panel of clinical isolates. Results indicated broad-spectrum activity with an emphasis on its effectiveness against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid derivatives?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, thioacetic acid derivatives can be prepared by reacting triazole-3-thiones with monochloroacetic acid in an alkaline medium (1:1 molar ratio) under reflux conditions. Subsequent purification via recrystallization (e.g., using acetic acid) ensures ≥98% purity . Continuous-flow synthesis under optimized temperatures (e.g., 100–110°C) and solvent systems (e.g., chlorobenzene) improves yield and scalability for specific intermediates .

Q. Which analytical techniques are prioritized for characterizing purity and structural integrity?

  • Methodological Answer : Structural confirmation relies on integrated techniques:

  • Elemental analysis and IR spectroscopy to verify functional groups (e.g., triazole rings, carboxylate moieties).
  • ¹H NMR for substituent positioning and hydrogen environment analysis.
  • X-ray crystallography (using SHELX or ORTEP-III) resolves stereochemistry and packing interactions, particularly for salts or metal complexes .
  • Thin-layer chromatography (TLC) monitors reaction progress and purity post-recrystallization .

Q. What biological activities are commonly studied for this compound class?

  • Methodological Answer : Focus areas include:

  • Antimicrobial screening via agar diffusion assays against bacterial/fungal strains, with activity linked to substituent electronegativity (e.g., bromophenyl groups enhance potency) .
  • Antiradical activity assessed using DPPH assays; structural modifications (e.g., carboxylate salt formation) may reduce activity due to steric hindrance .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : Key strategies include:

  • Stoichiometric control : Equimolar ratios of reagents (e.g., triazole-thiones and monochloroacetic acid) reduce unreacted intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while alkaline conditions (NaOH/ethanol) minimize side reactions .
  • Degradation studies : Monitor mass balance (e.g., via HPLC) to quantify impurities under stress conditions (heat/light), ensuring ≥95% main product retention .

Q. How are contradictions in biological activity data resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from substituent effects or assay variability. Approaches include:

  • Comparative SAR studies : Systematically varying substituents (e.g., R = methyl vs. phenyl) to isolate activity trends .
  • Dose-response profiling : EC50/IC50 comparisons across multiple assays (e.g., MIC for antimicrobials vs. IC50 for antiradicals) .
  • Crystallographic validation : Correlating bioactivity with steric/electronic features resolved via X-ray structures .

Q. What role do salt forms play in modulating physicochemical and pharmacological properties?

  • Methodological Answer : Salt formation (e.g., with Na⁺, K⁺, or organic bases like morpholine) enhances solubility and bioavailability. For example:

  • Metal salts : Synthesized by reacting thioacetic acids with metal sulfates (e.g., Cu²⁺, Zn²⁺), improving thermal stability .
  • Organic salts : Piperidine/morpholine adducts alter logP values, impacting membrane permeability .
  • Characterization : Diffuse reflectance spectroscopy and TGA-DSC analyze thermal behavior and hydration states .

Q. How is computational modeling integrated into structural and reactivity studies?

  • Methodological Answer :

  • SHELX refinement : Resolves crystallographic ambiguities (e.g., disorder in triazole rings) via least-squares optimization .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity patterns (e.g., nucleophilic attack at the triazole C5 position) .
  • Molecular docking : Screens derivatives against target enzymes (e.g., fungal CYP51) to prioritize synthesis .

Data Contradiction Analysis

  • Example : Discrepancies in antiradical activity between free acids and salts (e.g., compound 9 in ) may arise from:
    • Steric blocking : Salt formation masks carboxylate groups critical for radical scavenging.
    • Solution-state aggregation : Metal complexes may form colloids, reducing effective concentration.
    • Mitigation : Compare activities in both aqueous and DMSO-based assays to differentiate solubility effects.

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